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Compound of Interest

Compound Name:

3-((4-

Bromophenyl)amino)propanoic

acid

Cat. No.: B1318393 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of the spectroscopic data, synthesis,

and analytical workflow for the characterization of 3-((4-Bromophenyl)amino)propanoic acid
(also known as N-(4-bromophenyl)-β-alanine). While direct experimental data for this specific

molecule is not readily available in public databases, this guide leverages data from a closely

related, synthesized analogue, N-(4-bromophenyl)-N-carboxyethyl-β-alanine, to provide

accurate predictions and a robust experimental framework.

Introduction
3-((4-Bromophenyl)amino)propanoic acid is a substituted β-amino acid. This class of

compounds is of significant interest in medicinal chemistry and materials science, serving as

versatile building blocks for peptides, heterocyclic compounds, and functionalized polymers.

The presence of the bromophenyl group offers a site for further chemical modification, such as

cross-coupling reactions, and can influence the biological activity and physical properties of

derived molecules. This guide presents the predicted spectroscopic data based on a validated

synthetic precursor and outlines the necessary experimental protocols for its synthesis and

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1318393?utm_src=pdf-interest
https://www.benchchem.com/product/b1318393?utm_src=pdf-body
https://www.benchchem.com/product/b1318393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-((4-
Bromophenyl)amino)propanoic acid. These predictions are derived from the experimental

data of N-(4-bromophenyl)-N-carboxyethyl-β-alanine, a di-acid synthesized from 4-

bromoaniline and an excess of acrylic acid[1]. The structure of the target mono-acid is a direct

analogue, allowing for reliable spectral prediction.

Table 1: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted
Notes

~ 2.45 Triplet (t) 2H -CH₂-COOH

Expected to be a

triplet due to

coupling with the

adjacent N-CH₂

group.

~ 3.40 Triplet (t) 2H Ar-NH-CH₂-

Expected to be a

triplet due to

coupling with the

adjacent CO-

CH₂ group.

~ 6.65 Doublet (d) 2H
Ar-H (ortho to

NH)

Aromatic protons

ortho to the

electron-donating

amino group are

shifted upfield.

~ 7.30 Doublet (d) 2H
Ar-H (meta to

NH)

Aromatic protons

ortho to the

bromine atom

are shifted

downfield.

~ 5.0-6.0 Broad Singlet 1H -NH-

The chemical

shift can be

variable and the

peak may be

broad.

~ 12.0 Broad Singlet 1H -COOH

Carboxylic acid

proton, often

broad and may

exchange with

D₂O.
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Table 2: Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Predicted Notes

~ 34.0 -CH₂-COOH
Aliphatic carbon adjacent to

the carbonyl group.

~ 45.0 Ar-NH-CH₂-
Aliphatic carbon adjacent to

the nitrogen atom.

~ 108.0 Ar-C (C4-Br)

Carbon atom bearing the

bromine, shifted due to

halogen substitution.

~ 114.0 Ar-C (C2, C6)
Aromatic carbons ortho to the

amino group.

~ 132.0 Ar-C (C3, C5)
Aromatic carbons meta to the

amino group.

~ 147.0 Ar-C (C1-N)
Aromatic carbon attached to

the nitrogen atom.

~ 173.0 -COOH
Carbonyl carbon of the

carboxylic acid.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Functional Group Predicted Notes

3300-2500 O-H (Carboxylic Acid)

A very broad band

characteristic of the hydrogen-

bonded hydroxyl group.

~ 3400 N-H Stretch
A sharp to moderately broad

peak for the secondary amine.

~ 3050 C-H Stretch (Aromatic)
Absorption for C-H bonds on

the phenyl ring.

2980-2850 C-H Stretch (Aliphatic)
Absorptions for the methylene

(-CH₂-) groups.

~ 1710 C=O Stretch (Carboxylic Acid)
A strong, sharp absorption for

the carbonyl group[1].

~ 1600, ~1500 C=C Stretch (Aromatic)
Characteristic absorptions for

the aromatic ring.

~ 1250 C-N Stretch
Stretch for the aryl-amine

bond.

~ 1070 C-Br Stretch

Absorption indicating the

presence of the carbon-

bromine bond.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
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m/z Value Ion Predicted Notes

~ 244/246 [M+H]⁺

The molecular ion peak with a

characteristic isotopic pattern

for bromine (¹⁹Br and ⁸¹Br in

~1:1 ratio).

~ 198/200 [M-COOH]⁺
Fragment corresponding to the

loss of the carboxyl group.

~ 170/172 [Br-C₆H₄-NH]⁺
Fragment corresponding to the

bromophenylamino moiety.

Experimental Protocols
The following protocols are adapted from the synthesis of N-(4-bromophenyl)-N-carboxyethyl-

β-alanine and are suitable for the preparation and analysis of 3-((4-
Bromophenyl)amino)propanoic acid[1][2].

3.1 Synthesis of 3-((4-Bromophenyl)amino)propanoic Acid

This synthesis is based on the Michael addition of 4-bromoaniline to acrylic acid.

Materials: 4-bromoaniline, acrylic acid, water, acetic acid.

Procedure:

A mixture of 4-bromoaniline (1 equivalent) and acrylic acid (1.1 equivalents) in water is

heated under reflux for 24-48 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature.

The pH of the solution is adjusted to ~4-5 with acetic acid to facilitate the precipitation of

the product.
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The resulting precipitate is collected by vacuum filtration, washed with cold water, and

dried under vacuum to yield the crude product.

Further purification can be achieved by recrystallization from an appropriate solvent

system (e.g., ethanol/water).

3.2 Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

IR Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

The solid sample is analyzed as a KBr (potassium bromide) pellet.

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Workflows
4.1 Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic characterization of 3-((4-Bromophenyl)amino)propanoic acid.
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Figure 1: Synthesis and Characterization Workflow
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Caption: Synthesis and characterization workflow.

4.2 Logical Relationship of Spectroscopic Data
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This diagram shows the logical flow of interpreting the combined spectroscopic data to confirm

the structure of the target molecule.

Figure 2: Data Interpretation Logic
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Caption: Logic for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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